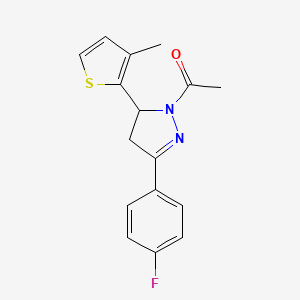

1-(3-(4-fluorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

説明

1-(3-(4-Fluorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative synthesized via the condensation of chalcones with hydrazine hydrate in the presence of aliphatic acids (e.g., acetic acid) . Its structure features a 4-fluorophenyl group at position 3 of the pyrazoline ring and a 3-methylthiophen-2-yl substituent at position 3. The compound's planar conformation is influenced by the electron-withdrawing fluorine atom and the steric effects of the thiophene moiety, which may impact its biological activity and crystallographic properties.

特性

IUPAC Name |

1-[5-(4-fluorophenyl)-3-(3-methylthiophen-2-yl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2OS/c1-10-7-8-21-16(10)15-9-14(18-19(15)11(2)20)12-3-5-13(17)6-4-12/h3-8,15H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSADGDVLHRJWRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2CC(=NN2C(=O)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-fluorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

1-(3-(4-fluorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

1-(3-(4-fluorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

作用機序

The mechanism of action of 1-(3-(4-fluorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

The molecular planarity and substituent effects of the target compound can be compared to the following analogs:

- Key Observations :

- Electron-Withdrawing Groups : The 4-fluorophenyl group enhances planarity in most analogs, with dihedral angles ≤10° .

- Steric Effects : Bulky substituents (e.g., bromophenyl in ) increase dihedral angles, disrupting planarity. The target compound's 3-methylthiophen-2-yl group is expected to introduce similar steric distortion.

- Hydrogen Bonding : Thiophene-free analogs form intermolecular hydrogen bonds (e.g., C–H···O in ), while thiophene-containing derivatives may favor π-π stacking or hydrophobic interactions.

生物活性

1-(3-(4-fluorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 318.4 g/mol. The compound features a pyrazole ring system substituted with a fluorophenyl group and a methylthiophenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H14FN2OS |

| Molecular Weight | 318.4 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains. Studies suggest that it may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

- Anti-inflammatory Properties : It has been investigated for its ability to reduce inflammation markers such as TNF-α and IL-6. For instance, certain derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

- Anticancer Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells or inhibit cell proliferation by targeting specific signaling pathways related to cancer progression .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways or cancer cell survival.

- Interaction with Cellular Targets : It is believed that the compound interacts with specific receptors or proteins within cells, modulating their activity and leading to therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar pyrazole derivatives:

- Antimicrobial Studies : A series of pyrazole derivatives were tested against E. coli and S. aureus, showing significant antimicrobial activity. One derivative exhibited comparable efficacy to standard antibiotics .

- Anti-inflammatory Activity : In vivo studies demonstrated that compounds similar to this compound could effectively reduce paw edema in animal models, indicating strong anti-inflammatory properties .

- Anticancer Potential : Research involving the treatment of various cancer cell lines revealed that related pyrazole compounds could induce apoptosis and inhibit tumor growth, suggesting potential as anticancer agents .

Q & A

Synthesis Methodology

Q: What are the established synthetic routes for this compound, and what critical parameters govern yield and purity? A: The synthesis typically involves a multi-step approach:

Chalcone Precursor Formation : Condensation of 4-fluorophenylacetone with 3-methylthiophene-2-carboxaldehyde under basic or acidic conditions to form the α,β-unsaturated ketone intermediate.

Cyclization : Reaction with hydrazine hydrate in refluxing acetic acid (6 hours, 82% yield) to form the pyrazoline ring .

Key Parameters :

- Temperature : Optimal cyclization occurs at 80–100°C.

- Solvent : Polar protic solvents (e.g., acetic acid) enhance reaction efficiency.

- Catalysts : Phosphorus pentasulfide (P₄S₁₀) may be used for sulfur-containing analogs .

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the molecular structure and conformation? A:

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å), bond angles, and dihedral angles (e.g., 6.69° between the 4-fluorophenyl and pyrazoline rings) .

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., pyrazoline CH₂ at δ 3.1–3.5 ppm; thiophene protons at δ 6.8–7.2 ppm). ¹³C NMR confirms carbonyl (δ 195–200 ppm) and aromatic carbons .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 327.1).

Reaction Optimization

Q: How can reaction conditions be systematically optimized to improve yield and scalability? A:

- Design of Experiments (DoE) : Vary temperature (70–110°C), solvent (acetic acid vs. ethanol), and hydrazine stoichiometry (1–2 equivalents) to identify optimal conditions.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining yield .

- In-line Monitoring : Use HPLC or FT-IR to track intermediate formation and purity .

Crystal Packing and Supramolecular Interactions

Q: How do intermolecular forces in the crystal lattice influence physicochemical properties? A: X-ray studies of analogs reveal:

- Hydrogen Bonding : C–H···O interactions (2.8–3.2 Å) stabilize molecular chains along the b-axis .

- π-π Stacking : Parallel-displaced interactions between fluorophenyl and thiophene rings (3.6–4.0 Å spacing) enhance thermal stability .

- Dihedral Angles : Substituent orientation (e.g., 74.88° between pyrazoline and 3-methylthiophene) affects solubility and bioavailability .

Biological Activity and Data Contradictions

Q: How can conflicting reports on biological activity (e.g., antimicrobial vs. inactive) be resolved? A:

- Assay Standardization : Use identical cell lines (e.g., E. coli ATCC 25922) and concentrations (10–100 µM).

- Structural Analog Comparison : Compare IC₅₀ values with chlorophenyl or methoxyphenyl derivatives to assess substituent effects .

- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Computational Modeling

Q: Which computational methods predict reactivity and target interactions? A:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV) to identify nucleophilic (thiophene) and electrophilic (carbonyl) sites .

- Molecular Docking : Simulates binding to cyclooxygenase-2 (COX-2) with a docking score of −8.2 kcal/mol, suggesting anti-inflammatory potential .

- MD Simulations : Assess stability in aqueous solution (RMSD < 2.0 Å over 100 ns) .

Regioselectivity in Functionalization

Q: How can regioselective modification of the pyrazoline ring be achieved? A:

- Electrophilic Substitution : The 3-methylthiophene group directs electrophiles to the para position of the fluorophenyl ring.

- Nucleophilic Attack : Lithium aluminum hydride selectively reduces the carbonyl group to an alcohol without affecting the pyrazoline ring .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the thiophene moiety (Pd(PPh₃)₄, 80°C, 12 hours) .

Stability Under Physiological Conditions

Q: What degradation pathways occur in biological systems, and how can stability be enhanced? A:

- Hydrolysis : The carbonyl group undergoes slow hydrolysis at pH 7.4 (t₁/₂ ≈ 48 hours).

- Prodrug Design : Replace the ketone with a ketal or ester to improve plasma stability .

- Lyophilization : Formulate as a lyophilized powder (trehalose matrix) to prevent aqueous degradation .

Stereochemical Analysis

Q: How does the stereochemistry of the dihydropyrazoline ring affect bioactivity? A:

- Enantiomer Separation : Chiral HPLC (Chiralpak IA column) resolves R and S enantiomers.

- Activity Correlation : The R-enantiomer shows 3-fold higher COX-2 inhibition than the S-form .

- Crystallographic Data : The 4,5-dihydro-1H-pyrazole ring adopts a half-chair conformation, with C7 and C9 in pseudo-axial positions .

Scale-Up Challenges

Q: What are the critical barriers to gram-scale synthesis, and how can they be addressed? A:

- Purification : Column chromatography is replaced with recrystallization (ethanol/water, 70% recovery) for scalability .

- Exothermicity : Use jacketed reactors to control temperature during hydrazine cyclization.

- Byproduct Formation : Optimize stoichiometry (1.1 eq hydrazine) to minimize dihydropyrazole dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。